4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
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Overview
Description
4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-thiolpyrimidine with 4-methyl-5-methylsulfanyl-1,2,4-triazole in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but lacks the triazole moiety.
4,6-Dimethyl-2-thiolpyrimidine: Similar structure but lacks the triazole moiety.
Uniqueness
4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is unique due to the presence of both pyrimidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
4,6-dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S2/c1-7-5-8(2)13-10(12-7)18-6-9-14-15-11(17-4)16(9)3/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBOEKOVDMJXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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